Cas no 556027-24-8 (1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine)

1-3-(5-{(4-Nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine is a specialized sulfonylpiperidine derivative featuring a 1,3,4-oxadiazole core with a nitrophenylmethylsulfanyl substituent. This compound is of interest in medicinal and agrochemical research due to its potential as a scaffold for biologically active molecules. The presence of the sulfonylpiperidine moiety enhances solubility and binding affinity, while the 1,3,4-oxadiazole ring contributes to metabolic stability. The electron-withdrawing nitro group may further influence reactivity, making it a candidate for enzyme inhibition studies or as an intermediate in the synthesis of more complex pharmacophores. Its structural features suggest utility in the development of novel therapeutic or agrochemical agents.
1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine structure
556027-24-8 structure
Product Name:1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine
CAS No:556027-24-8
MF:C20H20N4O5S2
MW:460.526601791382
CID:5417631
Update Time:2025-10-31

1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole
    • 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine
    • Inchi: 1S/C20H20N4O5S2/c25-24(26)17-9-7-15(8-10-17)14-30-20-22-21-19(29-20)16-5-4-6-18(13-16)31(27,28)23-11-2-1-3-12-23/h4-10,13H,1-3,11-12,14H2
    • InChI Key: HTTJBHOGGUREQN-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC(S(N3CCCCC3)(=O)=O)=C2)=NN=C1SCC1=CC=C([N+]([O-])=O)C=C1

1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine Pricemore >>

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1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine Related Literature

Additional information on 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine

Comprehensive Overview of 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine (CAS No. 556027-24-8)

1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine (CAS No. 556027-24-8) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique 1,3,4-oxadiazole and benzenesulfonylpiperidine moieties, exhibits potential applications in drug discovery and development. Its structural complexity and functional groups make it a subject of interest for researchers exploring novel therapeutic agents.

The compound's 1,3,4-oxadiazole ring is a well-known heterocyclic scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-nitrophenyl group further enhances its reactivity and potential biological activity. Researchers are particularly interested in its methylsulfanyl linkage, which may contribute to its pharmacokinetic properties, such as metabolic stability and bioavailability.

In recent years, the demand for innovative small molecules like 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine has surged, driven by the need for targeted therapies in diseases such as cancer, diabetes, and neurodegenerative disorders. The compound's benzenesulfonylpiperidine moiety is particularly noteworthy, as it is often found in molecules with high affinity for specific biological targets, including enzymes and receptors.

From a synthetic perspective, the preparation of 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine involves multi-step organic reactions, including cyclization and sulfonylation. The 1,3,4-oxadiazole ring is typically formed via the condensation of hydrazides with carboxylic acids or their derivatives, followed by oxidative cyclization. The methylsulfanyl group is introduced through nucleophilic substitution reactions, while the benzenesulfonylpiperidine moiety is incorporated via sulfonylation of piperidine derivatives.

The compound's potential applications extend beyond pharmaceuticals. Its unique structure makes it a candidate for materials science, particularly in the development of organic semiconductors and fluorescent probes. The 4-nitrophenyl group, for instance, is known for its electron-withdrawing properties, which can influence the electronic characteristics of the molecule.

Researchers are also exploring the environmental impact and biodegradability of 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine. As sustainability becomes a key focus in chemical research, understanding the compound's lifecycle and potential ecological effects is crucial. This aligns with the growing trend of green chemistry, where scientists aim to design compounds with minimal environmental footprint.

In summary, 1-3-(5-{(4-nitrophenyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonylpiperidine (CAS No. 556027-24-8) represents a promising area of research with diverse applications in medicine, materials science, and beyond. Its intricate structure and functional groups offer numerous opportunities for innovation, making it a valuable subject for ongoing scientific exploration.

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